
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound. It is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. This compound is often used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphorodithioate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different ligands.
科学的研究の応用
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, additives, and other industrial products due to its stability and reactivity.
作用機序
The mechanism of action of Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- involves its ability to coordinate with various molecular targets. The phosphorodithioate ligands can interact with different enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-S,S’)-, (beta-4)-
- Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-S,S’)-, (T-4)-
Uniqueness
Zinc, bis(O,O-bis(2-(4-nonylphenoxy)ethyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its specific coordination geometry and the presence of nonylphenoxyethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.
特性
CAS番号 |
65045-87-6 |
|---|---|
分子式 |
C68H108O8P2S4Zn |
分子量 |
1309.2 g/mol |
IUPAC名 |
zinc;bis[2-(4-nonylphenoxy)ethoxy]-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C34H55O4PS2.Zn/c2*1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)35-27-29-37-39(40,41)38-30-28-36-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2;/h2*19-26H,3-18,27-30H2,1-2H3,(H,40,41);/q;;+2/p-2 |
InChIキー |
YIKKYXLWLXAAKR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOP(=S)(OCCOC2=CC=C(C=C2)CCCCCCCCC)[S-].CCCCCCCCCC1=CC=C(C=C1)OCCOP(=S)(OCCOC2=CC=C(C=C2)CCCCCCCCC)[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
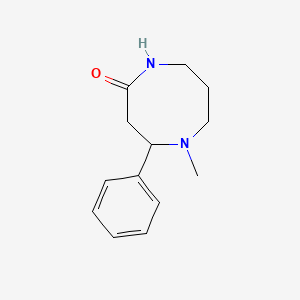
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)

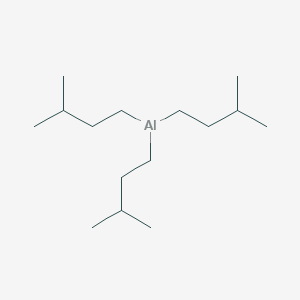
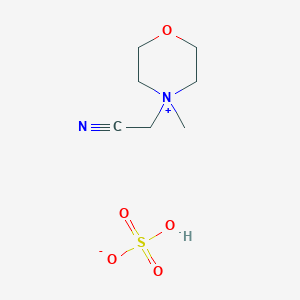
![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
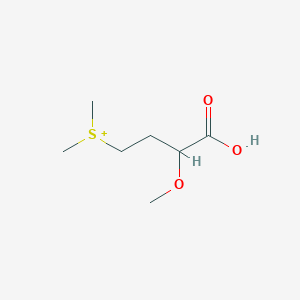
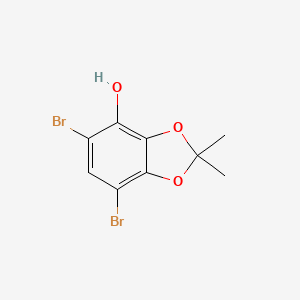
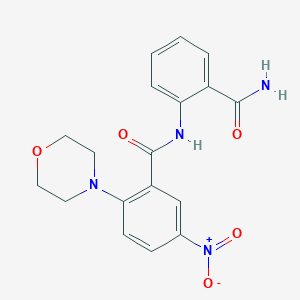
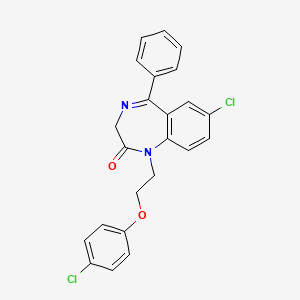
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

